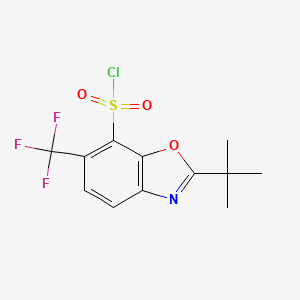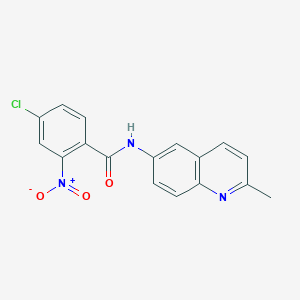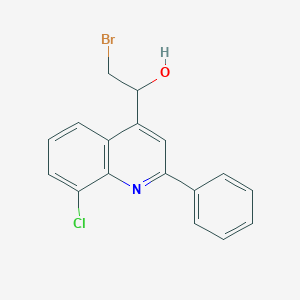
2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol is a chemical compound with the molecular formula C17H13BrClNO and a molecular weight of 362.6482 g/mol . This compound is characterized by the presence of a bromine atom, a chlorine atom, and a phenylquinoline moiety, making it a unique and versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol typically involves the bromination of 1-(8-chloro-2-phenylquinolin-4-yl)ethanol. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure the selective introduction of the bromine atom at the desired position . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the quinoline moiety into a more saturated form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinoline ketones or aldehydes.
Reduction Reactions: Products include reduced quinoline derivatives and dehalogenated compounds.
Applications De Recherche Scientifique
2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms, along with the quinoline moiety, allow it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . These interactions can lead to the modulation of cellular processes, such as cell proliferation, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(8-chloroquinolin-4-yl)ethanol
- 2-Bromo-1-(2-phenylquinolin-4-yl)ethanol
- 8-Chloro-2-phenylquinoline
Uniqueness
2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which imparts distinct chemical and biological properties compared to other similar compounds . This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
6338-25-6 |
|---|---|
Formule moléculaire |
C17H13BrClNO |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
2-bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol |
InChI |
InChI=1S/C17H13BrClNO/c18-10-16(21)13-9-15(11-5-2-1-3-6-11)20-17-12(13)7-4-8-14(17)19/h1-9,16,21H,10H2 |
Clé InChI |
FVJNPLKXZRHLTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


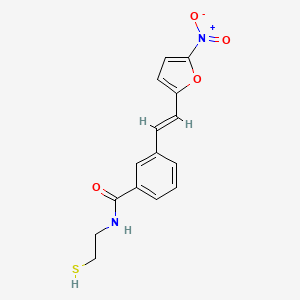
![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)
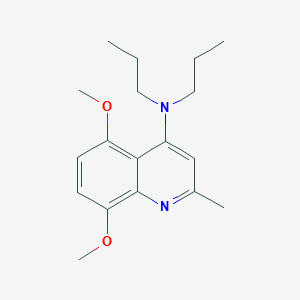
![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)
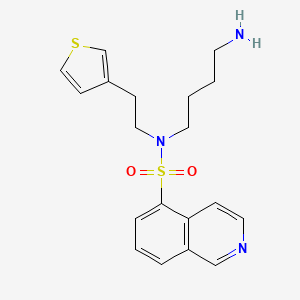
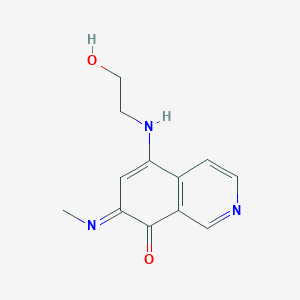
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
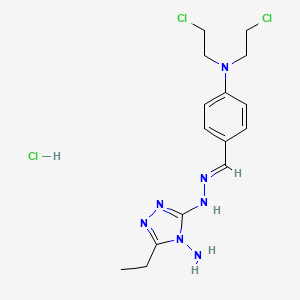


![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
